

Spectroscopic Profile of 2,2,7-Trimethylnonane: A Technical Guide

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Compound of Interest

Compound Name: 2,2,7-Trimethylnonane

Cat. No.: B15455436

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the branched-chain alkane, **2,2,7-trimethylnonane**. Due to the absence of publicly available experimental spectroscopic data for this specific isomer, this document presents predicted Nuclear Magnetic Resonance (NMR) data alongside generalized experimental protocols for Mass Spectrometry (MS) and NMR spectroscopy applicable to saturated hydrocarbons. This guide is intended to serve as a reference for researchers in compound identification, structural elucidation, and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted ^{13}C and ^1H NMR chemical shifts for **2,2,7-trimethylnonane**. These predictions were generated using established computational models that are widely utilized in the scientific community.

Predicted ^{13}C -NMR Data

Table 1: Predicted ^{13}C -NMR Chemical Shifts for **2,2,7-Trimethylnonane**.

Atom Number	Predicted Chemical Shift (ppm)
1	29.5
2	30.8
3	43.1
4	25.1
5	37.0
6	30.1
7	32.4
8	22.9
9	14.2
10 (2-CH ₃)	29.5
11 (7-CH ₃)	19.6
12 (7-CH ₃)	19.6

Note: Predictions are based on computational algorithms and may differ from experimental values.

Predicted ¹H-NMR Data

Table 2: Predicted ¹H-NMR Chemical Shifts for **2,2,7-Trimethylnonane**.

Atom Position	Predicted Chemical Shift (ppm)	Multiplicity	Integration
1-CH ₃	0.88	t	3H
2-C(CH ₃) ₃	0.86	s	9H
3-CH ₂	1.25	m	2H
4-CH ₂	1.25	m	2H
5-CH ₂	1.25	m	2H
6-CH ₂	1.25	m	2H
7-CH	1.55	m	1H
8-CH ₂	1.25	m	2H
9-CH ₃	0.88	t	3H
7-CH(CH ₃) ₂	0.85	d	6H

Note: Predictions are based on computational algorithms and may differ from experimental values. Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet).

Experimental Protocols

While specific experimental data for **2,2,7-trimethylnonane** is not available, the following sections detail standard protocols for acquiring Mass Spectrometry and NMR data for non-polar, saturated hydrocarbons.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like alkanes.

Sample Preparation: For a pure sample, dissolve approximately 1-5 mg of **2,2,7-trimethylnonane** in 1 mL of a volatile organic solvent such as hexane or dichloromethane. For mixtures, sample preparation will be dependent on the matrix.

Instrumentation and Parameters:

- Gas Chromatograph: Agilent 7890B GC System (or equivalent).
- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 μ m), is suitable for separating alkanes.
- Injector: Split/splitless injector at 250°C. A split ratio of 50:1 is common for initial screening.
- Oven Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C.
 - Hold: 5 minutes at 280°C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer: Agilent 5977A MSD (or equivalent).
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 400.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.

The resulting mass spectrum for a branched alkane like **2,2,7-trimethylnonane** would be expected to show a molecular ion peak (M^+) at m/z 170.33, although it may be weak, and a characteristic fragmentation pattern dominated by the loss of alkyl radicals, leading to prominent peaks at m/z 57 (tert-butyl cation) and other alkyl fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Sample Preparation: Dissolve approximately 5-10 mg of **2,2,7-trimethylnonane** in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation and Parameters for ^1H and ^{13}C -NMR:

- Spectrometer: Bruker Avance III HD 400 MHz spectrometer (or equivalent).
- Probe: 5 mm BBFO probe.
- Temperature: 298 K.

^1H -NMR Parameters:

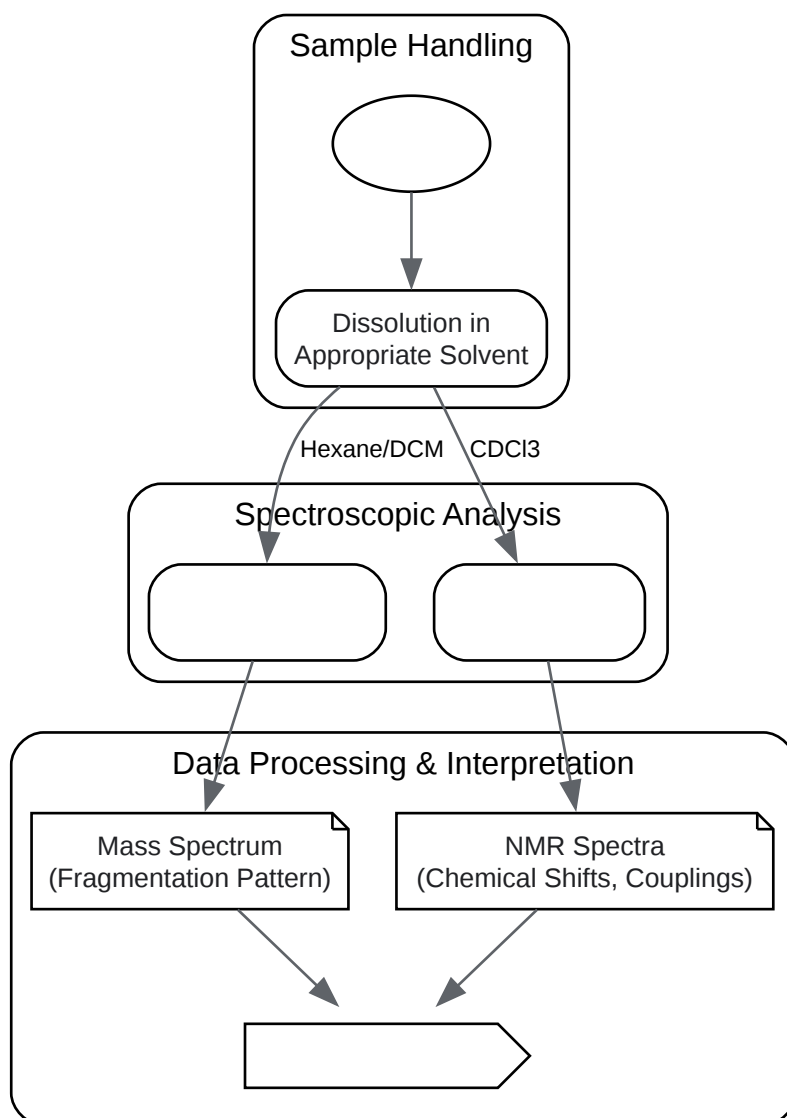
- Pulse Program: zg30
- Number of Scans: 16
- Acquisition Time: ~4 seconds
- Relaxation Delay: 2 seconds

^{13}C -NMR Parameters:

- Pulse Program: zgpg30 (proton decoupled)
- Number of Scans: 1024 or more, depending on sample concentration.
- Acquisition Time: ~1-2 seconds
- Relaxation Delay: 2 seconds

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound such as **2,2,7-trimethylnonane**.



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A generalized workflow for spectroscopic analysis.

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